molecular formula C14H18BrN3OSi B2426827 3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile CAS No. 1788041-63-3

3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Cat. No. B2426827
CAS RN: 1788041-63-3
M. Wt: 352.307
InChI Key: DVBYYIKHTKWJQJ-UHFFFAOYSA-N
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Description

“3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile” is a chemical compound with the CAS Number: 1788041-63-3. It has a molecular weight of 352.31 .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C14H18BrN3OSi/c1-20(2,3)5-4-19-10-18-9-13(15)12-6-11(7-16)8-17-14(12)18/h6,8-9H,4-5,10H2,1-3H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Molecular Structure and Spectral Analysis

The compound can be used in the theoretical investigation of molecular structures . Both DFT and HF methods can be used for this purpose . The molecular electrostatic potential (MEP) of the compound can be computed using the B3LYP/6-311++G(d,p) level of theory .

UV-Visible Spectrum Calculation

The compound can be used in the calculation of the UV-visible spectrum of the compound in gas phase and for different solvents . The time-dependent density functional theory (TD-DFT) approach can be used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .

Non-Covalent Interactions Study

The compound can be used in the study of non-covalent interactions . The reduced density gradient (RDG) analysis can be performed to describe these interactions .

Alkylation of Dianion of β-Keto Esters

The compound can be used as a reagent for the alkylation of dianion of β-keto esters at γ-carbon .

Preparation of Terminal Conjugated Enynes and Allenic Alcohols

The compound can be employed in the preparation of terminal conjugated enynes and allenic alcohols .

Synthesis and Study of Reactive Centers

The steric and electronic effects of the tris(trimethylsil-yl)silane group have been exploited for the synthesis and study of a variety of reactive centers including silylenes and silylanions .

Antimicrobial Potential

The compound can be used in the synthesis of derivatives with good antimicrobial potential .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, H335. The precautionary statements are P261, P264, P270, P301, P301, P312, P330 .

properties

IUPAC Name

3-bromo-1-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN3OSi/c1-20(2,3)5-4-19-10-18-9-13(15)12-6-11(7-16)8-17-14(12)18/h6,8-9H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBYYIKHTKWJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(C2=C1N=CC(=C2)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN3OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

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